4-Nitrophenyl3,4,6-tri-O-acetyl-b-D-galactopyranoside
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Overview
Description
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is a pivotal compound extensively employed in the realm of biomedicine. It serves as a prime substrate for investigating the activity and specificity of enzymes involved in carbohydrate metabolism. The molecular formula of this compound is C18H21NO11, and it has a molecular weight of 427.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside typically involves the acetylation of 4-nitrophenyl β-D-galactopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for biomedical applications.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenyl β-D-galactopyranoside.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can also participate in oxidation reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 4-Nitrophenyl β-D-galactopyranoside.
Reduction: 4-Aminophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside.
Scientific Research Applications
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate to study enzyme kinetics and specificity, especially for enzymes involved in carbohydrate metabolism.
Medicine: Investigating the role of glycosides in various biological processes and potential therapeutic applications.
Industrial Applications: Used in the synthesis of other complex carbohydrates and glycosides.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes that hydrolyze glycosidic bonds. The 4-nitrophenyl group serves as a chromogenic reporter, allowing researchers to monitor enzyme activity by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength. This interaction helps in understanding the molecular targets and pathways involved in carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-galactopyranoside: Lacks the acetyl groups and is more susceptible to enzymatic hydrolysis.
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside: Contains an additional acetyl group, which may affect its reactivity and interaction with enzymes.
Uniqueness
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is unique due to its specific acetylation pattern, which provides a balance between stability and reactivity. This makes it an ideal substrate for studying enzyme activity and specificity in carbohydrate metabolism.
Properties
Molecular Formula |
C18H21NO11 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3 |
InChI Key |
OIIXOWIQJYONGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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